Indinavir, threo-

Description

Contextualization within Retroviral Protease Inhibitor Research

Retroviral proteases, particularly HIV-1 protease, are essential enzymes in the life cycle of retroviruses. They are responsible for the proteolytic cleavage of viral polyprotein precursors (Gag and Gag-Pol) into functional mature viral proteins necessary for the assembly of infectious viral particles. drugbank.comnih.gov The discovery of HIV protease as a viable target for therapeutic intervention spurred extensive research efforts in the late 1980s and early 1990s aimed at developing potent and selective inhibitors. nih.govwikipedia.org

The development of HIV protease inhibitors is considered a major success in structure-based drug design. wikipedia.orgmdpi.com Early inhibitors were often peptidomimetics, designed to mimic the transition state of the peptide cleavage reaction catalyzed by the protease. wikipedia.orgebi.ac.ukrsc.org Indinavir (B1671876) emerged from this research landscape as a potent inhibitor, demonstrating the feasibility of targeting this enzyme for the treatment of HIV infection. wikipedia.orgebi.ac.ukclinicaltrialsarena.com Its introduction, alongside other protease inhibitors like saquinavir (B1662171) and ritonavir, marked a turning point in HIV/AIDS treatment, leading to the advent of highly active antiretroviral therapy (HAART) and significantly improving patient outcomes. wikipedia.orgmdpi.comclinicaltrialsarena.comnih.gov

Significance of Stereochemistry in Pharmaceutical Chemistry Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in pharmaceutical chemistry. The spatial orientation of functional groups within a drug molecule dictates its interaction with biological targets such as enzymes and receptors. mhmedical.comijpsjournal.com Different stereoisomers of a compound can exhibit vastly different pharmacological properties, including variations in potency, selectivity, metabolism, and binding affinity. mhmedical.comijpsjournal.com

In the context of retroviral protease inhibitors, the precise stereochemistry of the inhibitor molecule is critical for effective binding to the enzyme's active site. HIV-1 protease has a well-defined three-dimensional structure with specific binding pockets that accommodate the inhibitor. wikipedia.orgmdpi.com The chiral centers within an inhibitor must possess the correct absolute and relative configurations to achieve optimal complementarity with the enzyme's binding cleft, enabling the formation of stabilizing interactions such as hydrogen bonds and van der Waals forces. nih.govmdpi.comrcsb.org Studies on the binding of inhibitors to HIV protease have highlighted the crucial role of stereochemistry in determining binding affinity and inhibitory potency. mdpi.comrcsb.orgresearchgate.net

Overview of Indinavir, threo- as a Prototypical Chemical Entity for Advanced Studies

Indinavir, particularly the threo- diastereomer which is the pharmacologically active form, has served as a prototypical chemical entity for advanced academic studies in several areas. Its complex structure, containing multiple chiral centers and functional groups, presented significant challenges and opportunities in synthetic organic chemistry, leading to the development of stereoselective synthetic routes. researchgate.netarkat-usa.orggoogle.comchegg.com

Furthermore, the interaction of indinavir with HIV-1 protease has been extensively studied using techniques such as X-ray crystallography and computational methods. mdpi.comrcsb.orgresearchgate.netresearchgate.netbiorxiv.org These studies have provided detailed insights into the molecular basis of enzyme inhibition and the role of specific amino acid residues in the binding site. nih.govbiorxiv.org The knowledge gained from studying indinavir's binding mode and the impact of its stereochemistry has been instrumental in the rational design of subsequent generations of protease inhibitors with improved properties, including enhanced potency against drug-resistant viral strains. nih.govmdpi.comresearchgate.netacs.org Academic research involving indinavir continues to contribute to the understanding of protease-inhibitor interactions and the principles of structure-based drug design. mdpi.commedchemica.com

Data Table: Key Properties of Indinavir (threo- isomer)

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₇N₅O₄ | nih.govwikidata.org |

| Molecular Weight | 613.8 g/mol | nih.govscbt.com |

| PubChem CID | 5362440 | nih.govguidetopharmacology.org |

| CAS Number | 150378-17-9 | nih.govguidetopharmacology.org |

| Mechanism of Action | HIV-1 Protease Inhibitor | drugbank.comnih.gov |

| Kᵢ (for HIV-1 PR) | 0.54 nM | medchemexpress.com |

| Protein Binding | Approx 60% | drugbank.commims.com |

| Half-life | 1.8 ± 0.4 hours | drugbank.commims.com |

| Metabolism | Hepatic, primarily via CYP3A4 | drugbank.commims.com |

| Excretion | Primarily via feces (83%), urine (approx 19%) | mims.com |

| Melting Point/Decomposition | 150 – 153 °C (starts to emit toxic vapors) | wikipedia.org |

| Solubility | Very soluble in water and methanol | wikipedia.org |

Note: This table presents selected academic research findings related to the chemical properties and mechanism of action of Indinavir.

Detailed Research Findings:

Research on indinavir has provided detailed insights into its interaction with HIV-1 protease. Crystallographic studies have revealed that indinavir binds to the active site of the dimeric protease enzyme, inhibiting its catalytic activity. nih.govmdpi.comrcsb.org The molecule is designed to occupy the substrate-binding cleft, mimicking the transition state of the cleaved peptide bond. ebi.ac.ukrsc.org Specific interactions, including hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) and main chain atoms of the protease flaps, are crucial for high-affinity binding. nih.gov

Studies have also investigated the metabolic pathways of indinavir, identifying several metabolites formed primarily through oxidative metabolism mediated by the cytochrome P-450 enzyme system, particularly CYP3A4. drugbank.commims.comscielo.br While the focus here is strictly on the chemical compound, understanding its metabolic fate is relevant in academic studies concerning drug-enzyme interactions and the potential for drug-drug interactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

360558-79-8 |

|---|---|

Molecular Formula |

C36H47N5O4 |

Molecular Weight |

613.8 g/mol |

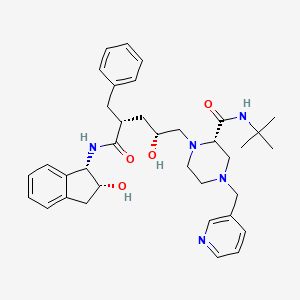

IUPAC Name |

(2S)-1-[(2R,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29-,31+,32-,33+/m1/s1 |

InChI Key |

CBVCZFGXHXORBI-UVMOQAHJSA-N |

SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Indinavir, threo-; Indinavir sulfate specified impurity C [EP]; Threo-indinavir; |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interactions in Vitro/mechanistic Focus

HIV-1 Protease Inhibition: Molecular Basis

HIV-1 protease is an aspartic protease that exists as a homodimer, with each monomer contributing to the formation of a single active site located at the dimer interface. This enzyme is responsible for cleaving the Gag and Gag-Pol polyprotein precursors into functional viral proteins necessary for the assembly of mature, infectious virions. drugbank.compatsnap.comwikipedia.orgdovepress.com Indinavir (B1671876) inhibits this process by blocking the protease's catalytic activity. drugbank.compatsnap.commims.com

Detailed Analysis of Enzyme Active Site Binding

Indinavir binds to the active site of HIV-1 protease, competing with the natural polyprotein substrates. patsnap.commims.com The active site is a well-defined cavity formed by residues from both monomers of the protease dimer. wikipedia.orgnih.gov The binding of Indinavir to this site is critical for its inhibitory effect. drugbank.compatsnap.com The active site contains a catalytic dyad of aspartic acid residues (Asp25 and Asp25' from each monomer) essential for the enzyme's hydrolytic function. wikipedia.orgplos.orgbiorxiv.org Indinavir is designed as a transition state mimetic, meaning its structure resembles the tetrahedral intermediate formed during the cleavage of a peptide bond by the protease. wikipedia.orgnih.govebi.ac.uk This mimicry allows it to bind tightly to the active site, effectively blocking substrate access and catalysis. wikipedia.org

Inhibition of Viral Polyprotein Precursor Cleavage

The primary function of HIV-1 protease is the proteolytic cleavage of the Gag and Gag-Pol polyproteins. drugbank.compatsnap.comwikipedia.orgdovepress.com The Gag polyprotein is cleaved into structural proteins (matrix, capsid, nucleocapsid, and p6), while the Gag-Pol polyprotein is processed into viral enzymes (protease, reverse transcriptase, and integrase). wikipedia.orgdovepress.com This precise cleavage is required for the maturation and infectivity of newly assembled viral particles. drugbank.compatsnap.comwikipedia.org By binding to the active site, Indinavir prevents the protease from performing these cleavage events. drugbank.compatsnap.commims.com This results in the production of immature, non-infectious viral particles, thereby disrupting the viral replication cycle. drugbank.compatsnap.commims.com Indinavir has also shown activity against the initial autocleavage step of the embedded protease within the Gag-Pol polyprotein, although other inhibitors like darunavir (B192927) and saquinavir (B1662171) were found to be more effective in blocking this specific step in in vitro transcription/translation systems. nih.gov

Binding Kinetics Studies: Kᵢ Determinations and Selectivity

Indinavir is characterized by its potent binding to HIV-1 protease, reflected in its low inhibition constant (Kᵢ). Studies have reported Kᵢ values for Indinavir against wild-type HIV-1 protease in the subnanomolar to nanomolar range. For example, a Kᵢ of 540 pM has been reported for Indinavir against HIV-1 protease. biorxiv.orgnih.gov This low Kᵢ indicates a high affinity of Indinavir for the enzyme's active site. biorxiv.orgnih.gov

Indinavir demonstrates high selectivity for HIV-1 protease. ebi.ac.uk While it also inhibits HIV-2 protease, its activity against other retropepsins, such as those from human endogenous retrovirus, is weak, and negligible against porcine endogenous retrovirus retropepsin. ebi.ac.uk This selectivity is crucial for minimizing off-target effects on host cellular proteases.

Data on Kᵢ values for Indinavir against wild-type HIV-1 protease:

| Inhibitor | Target Enzyme | Kᵢ (pM) | Reference |

| Indinavir | Wild-type HIV-1 PR | 540 | biorxiv.orgnih.gov |

Mutations in the HIV-1 protease gene can lead to reduced susceptibility to Indinavir and other protease inhibitors. rsc.orgtandfonline.com For instance, the D30N mutation, while primarily associated with resistance to nelfinavir, does not significantly affect Indinavir's affinity as Indinavir does not form a direct hydrogen bond with the Asp30 side chain. biorxiv.org However, other mutations, such as G48T/L89M, can lead to weaker binding of Indinavir due to alterations in the active site volume and flap dynamics. rsc.org Studies have also investigated the effect of mutations in different HIV subtypes on Indinavir's inhibitory activity. tandfonline.compnas.org

Structural Basis of Protease-Indinavir, threo- Interaction (e.g., hydrogen bonding, hydrophobic interactions)

The interaction between Indinavir and HIV-1 protease involves a combination of hydrogen bonding and hydrophobic interactions within the active site. nih.govbiorxiv.orgtandfonline.com Indinavir, as a transition state mimetic, is designed to form specific interactions that stabilize its binding in the catalytic cavity. wikipedia.orgnih.govebi.ac.uk

Key interactions include hydrogen bonds formed with the catalytic aspartic acid residues (Asp25/Asp25') and backbone atoms of residues in the active site and the flexible "flaps" that cover the active site. nih.govbiorxiv.orgtandfonline.com The central hydroxyl group of Indinavir forms strong hydrogen bonds with the catalytic Asp residues. biorxiv.org Additional hydrogen bonds can be mediated by conserved water molecules within the active site, such as the "flap water," which bridges interactions between the inhibitor and the protease flaps. biorxiv.org

Hydrophobic interactions also play a significant role in the binding of Indinavir to the predominantly hydrophobic substrate-binding pockets (S1, S1', S2, S2', etc.) within the active site cavity. nih.govbiorxiv.orgtandfonline.com Indinavir's various chemical groups engage in van der Waals interactions with hydrophobic residues lining these pockets. plos.orgbiorxiv.orgtandfonline.com The specific arrangement of hydrophobic and polar groups on Indinavir allows it to fit snugly into the protease's active site, maximizing favorable interactions. nih.gov Molecular dynamics simulations have been used to study these interactions and the dynamics of the protease-inhibitor complex. biorxiv.orgbiorxiv.orgnih.govrsc.orgbiorxiv.orgbiorxiv.org

Interactions with Other Viral Proteases (e.g., SARS-CoV 3CLpro)

While primarily known for its activity against HIV proteases, Indinavir has also been investigated for its potential inhibitory effects on proteases from other viruses. Notably, studies have explored its interaction with the main protease (3CLpro, also known as Mpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. aging-us.comnih.govnih.govscirp.org

In vitro studies have shown that Indinavir can inhibit SARS-CoV 3CLpro and SARS-CoV-2 3CLpro, albeit with lower potency compared to its activity against HIV-1 protease. nih.gov For SARS-CoV 3CLpro, an IC₅₀ value of 31.45 μM has been reported for Indinavir, while for SARS-CoV-2 3CLpro, the IC₅₀ is lower at 13.61 μM. nih.gov

Molecular docking and simulation studies have provided insights into the potential binding of Indinavir to the active site of SARS-CoV-2 3CLpro. aging-us.comscirp.orgresearchgate.net These studies suggest that Indinavir can form hydrogen bonds with key catalytic dyad residues in 3CLpro, such as His41 and Cys145, as well as other residues within the binding pocket. aging-us.comresearchgate.net Van der Waals interactions with various residues also contribute to the binding. researchgate.net The ability of Indinavir to interact with the catalytic site of 3CLpro suggests a potential, though less potent, inhibitory mechanism against this viral protease. aging-us.comresearchgate.net

Indinavir has also been tested against HTLV-1 protease, another retroviral protease. Although HTLV-1 protease shares structural similarities with HIV protease, Indinavir exhibits significantly weaker inhibition against it, with a reported Kᵢ of 3.5 μM compared to its picomolar affinity for HIV-1 protease. plos.orgbiorxiv.orgnih.govbiorxiv.org Comparative studies highlight differences in the active site dynamics and specific residue interactions that contribute to this difference in selectivity. plos.orgbiorxiv.orgbiorxiv.orgnih.govbiorxiv.orgbiorxiv.org

Chemical Modification and Derivatization for Research Applications

Synthesis of Indinavir (B1671876), threo- Analogues for Structure-Activity Relationship (SAR) Studies

SAR studies involving Indinavir analogues aim to understand how specific structural changes influence binding affinity and antiviral potency. This has led to the synthesis of numerous derivatives with modifications at different parts of the molecule. researchgate.netnih.govnih.gov

Modifications of Piperazine (B1678402) Moiety

The piperazine ring is a key structural element of Indinavir and has been a target for modification to explore its role in binding and activity. arkat-usa.org Synthetic routes have been developed to access modified piperazine fragments, which are then incorporated into Indinavir analogues. arkat-usa.org These modifications can involve changes to substituents on the piperazine ring or alterations to the ring structure itself, impacting interactions with the S1 subsite of the protease active site. researchgate.net

Alterations of Hydroxyethylene Isostere

Indinavir contains a hydroxyethylene isostere that mimics the transition state of the peptide bond cleavage catalyzed by HIV protease. ebi.ac.ukmedchemica.com Modifications to this central core have been crucial in the design of potent inhibitors. ebi.ac.ukresearchgate.net Alterations can involve changing the substituents around the hydroxyethylene group or modifying the isostere itself to optimize interactions within the enzyme's active site. Stereocontrolled synthesis of hydroxyethylene dipeptide isosteres is important for generating analogues with specific stereochemistry, which is critical for potent binding to the protease. researchgate.net

Isostere Design and Synthesis within the Indinavir, threo- Framework

Isosteres are functional groups or atoms that have similar shapes and chemical properties and can be substituted for one another in a molecule to alter its properties while maintaining biological activity. nih.govakfarstfransiskusxaverius.ac.id In the context of Indinavir, isostere design and synthesis have focused on replacing key parts of the molecule, particularly the scissile peptide bond mimic (hydroxyethylene isostere), with other groups that can maintain or improve binding to HIV protease. ebi.ac.ukmedchemica.com This approach has been fundamental in the development of peptidomimetic inhibitors like Indinavir. ebi.ac.uk Various structural analogues of the peptide bond, including hydroxyethylene, have been used as isosteres in the design of aspartic peptidase inhibitors. ebi.ac.uk

Derivatization Strategies for Probing Molecular Interactions and Biological Pathways

Derivatization of Indinavir involves introducing specific chemical tags or labels onto the molecule to facilitate the study of its molecular interactions and to trace its behavior in biological systems. nih.gov These strategies are valuable for understanding how Indinavir binds to its target, interacts with other biological molecules, and moves through cellular pathways. Molecular dynamics simulations have been used to reconstruct the binding and unbinding pathways of Indinavir with proteases, providing insights into the key residues and interactions involved. nih.govbiorxiv.orgbiorxiv.org These studies highlight the importance of interactions with residues in the active site and flap region of the protease. nih.govbiorxiv.orgbiorxiv.org

Development of Chemically Tagged Indinavir, threo- Probes for Affinity Studies

Chemically tagged probes derived from Indinavir are synthesized with specific labels, such as fluorescent tags or affinity handles (e.g., biotin), that allow for the detection, isolation, or visualization of the probe and its interacting partners. nih.govappliedmicrobiology.orggoogleapis.com These probes are powerful tools for affinity studies, enabling researchers to identify and characterize the proteins that Indinavir binds to in complex biological mixtures. nih.govnih.gov Affinity purification techniques, often coupled with mass spectrometry, can be used with these tagged probes to pull down and identify target proteins, helping to confirm known targets like HIV protease and potentially discover new interacting partners. nih.govnih.gov

Q & A

Q. What experimental designs are standard for assessing Indinavir’s pharmacokinetics in clinical studies?

A crossover design is widely used to minimize interpatient variability, particularly in drug interaction studies. For example, single-dose studies in healthy volunteers under fasting/fed conditions (e.g., 800 mg Indinavir with low-fat vs. high-fat meals) employ non-compartmental analysis to calculate AUC₀–₂₄, Cₘₐₓ, and tₘₐₓ using the linear trapezoidal rule . Mixed-effects models handle missing data by imputing last-observed values, ensuring robust analysis despite treatment discontinuations .

Q. How are drug-drug interaction studies methodologically structured to evaluate Indinavir’s metabolic modulation?

Interaction studies (e.g., Indinavir with omeprazole or ritonavir) use crossover designs to compare pharmacokinetic parameters between treatment arms. Plasma concentrations are analyzed via HPLC-UV, with statistical power calculations (e.g., 90% power to detect a 50% AUC reduction) . Regression analyses and compound symmetry covariance models assess exposure changes, while ANOVA with Tukey’s post hoc tests identify significance (p < 0.05) .

Q. What methodologies detect Indinavir-induced crystalluria and renal toxicity in clinical cohorts?

Microscopic urinalysis with polarizing filters identifies characteristic crystals, while HPLC and mass spectrometry confirm Indinavir composition in calculi . Cohort studies track urinary symptoms (dysuria, flank pain) and renal parenchymal defects via radiography, with longitudinal monitoring of CD4 counts and viral RNA to exclude confounding factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in Indinavir’s drug interaction data (e.g., ritonavir co-administration)?

Mechanistic studies dissect pharmacokinetic pathways: Ritonavir inhibits CYP3A4, increasing Indinavir’s AUC₀–₂₄ by 2.7-fold, but omeprazole’s pH-dependent effects may counteract this. Use tiered data presentation (tables in main text, raw data in appendices) to highlight synergies or antagonisms . Weight-of-evidence approaches integrate in vitro (e.g., hepatocyte glucuronidation assays) and in vivo findings to explain discrepancies .

Q. What advanced techniques identify minority HIV variants resistant to Indinavir in compartmentalized reservoirs (e.g., semen)?

Deep sequencing and clonal analysis of HIV protease genes detect low-frequency mutations (e.g., M46L, V77I) in semen-derived virus. Phenotypic assays (e.g., IC₅₀ shifts) validate resistance, while phylogenetic linkage analysis tracks transmission of minority variants . Cross-referencing plasma and semen viral loads contextualizes compartment-specific resistance evolution .

Q. How do researchers model Indinavir’s CNS penetration and active transport mechanisms?

CSF/plasma concentration ratios are measured via HPLC-UV, with pharmacokinetic modeling (e.g., active transport out of CSF via P-glycoprotein). Compare viral load reductions in CSF (e.g., <50 copies/mL) and IgG-index normalization to confirm CNS efficacy . Incorporate genotypic data (e.g., M184V prevalence) to distinguish CNS-specific resistance patterns from systemic failure .

Q. What methodologies quantify Indinavir’s protein binding variability and pharmacologically active fractions?

Ultrafiltration separates unbound Indinavir, with HPLC quantifying free vs. total concentrations. Binding varies with post-dose timing (57% at 1 hr vs. 66% at 8 hr), requiring time-matched sampling in pharmacokinetic studies . Nonparametric tests (Kruskal-Wallis) assess interpatient variability in binding, linking it to pharmacodynamic outcomes .

Data Presentation and Analysis Best Practices

- Tables : Summarize key pharmacokinetic parameters (AUC, Cₘₐₓ) across studies, noting consistencies (e.g., ritonavir’s 2.7-fold AUC increase) and discrepancies (e.g., omeprazole’s pH effects) .

- Figures : Pathway diagrams illustrate CYP3A4-mediated metabolism and P-gp transport mechanisms .

- Statistical Models : Mixed-effects models handle longitudinal data with treatment discontinuations, while GEE models account for virological failure censoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.